molecular formula C13H10BrNO3S B8305793 Ethyl 4-bromo-2-isonicotinoylthiophene-3-carboxylate

Ethyl 4-bromo-2-isonicotinoylthiophene-3-carboxylate

Cat. No. B8305793
M. Wt: 340.19 g/mol
InChI Key: PNLSOGGHZYKYOG-UHFFFAOYSA-N
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Patent
US09200005B2

Procedure details

A mixture of ethyl iodide (3.78 mL, 48.06 mmol), Cs2CO3 (15.66 g, 48.06 mmol) and 4-bromo-2-isonicotinoylthiophene-3-carboxylic acid (5 g, 16.02 mmol) in CH3CN (150 mL) was stirred at room temperature for about 12 h in a 250 mL round-bottomed flask. After completion of the reaction, the solvent was removed under reduced pressure. The reaction mixture was diluted with water and the aqueous layer was back extracted with ethyl acetate (3×100 mL). The combined organic layers were dried with Na2SO4, filtered and concentrated to afford a yellow solution. The resulting mixture was deposited onto silica gel, loaded onto a silica gel column and eluted with 5:1 PE/EtOAc to give the title compound (1.37 g, 25% yield). LC-MS (Method A): m/z 340 (M+H)+, Rt: 1.07 min.
Quantity
3.78 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
15.66 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH3:2].C([O-])([O-])=O.[Cs+].[Cs+].[Br:10][C:11]1[C:12]([C:24]([OH:26])=[O:25])=[C:13]([C:16](=[O:23])[C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)[S:14][CH:15]=1>CC#N>[Br:10][C:11]1[C:12]([C:24]([O:26][CH2:1][CH3:2])=[O:25])=[C:13]([C:16](=[O:23])[C:17]2[CH:18]=[CH:19][N:20]=[CH:21][CH:22]=2)[S:14][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.78 mL
Type
reactant
Smiles
C(C)I
Name
Cs2CO3
Quantity
15.66 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=C(SC1)C(C1=CC=NC=C1)=O)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for about 12 h in a 250 mL round-bottomed flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow solution
WASH
Type
WASH
Details
eluted with 5:1 PE/EtOAc

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C(=C(SC1)C(C1=CC=NC=C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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